

Assessing Metamizole's antinociceptive properties with the tail flick test in rats

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Compound of Interest		
Compound Name:	Metamizole	
Cat. No.:	B1201355	Get Quote

Application Notes: Metamizole Antinociceptive Assessment

Introduction

Metamizole (also known as Dipyrone) is a non-opioid analgesic and antipyretic agent utilized for the treatment of moderate to severe pain and fever.[1] While its classification has been debated, it is often considered an atypical non-steroidal anti-inflammatory drug (NSAID) due to its potent analgesic and antipyretic properties but weak anti-inflammatory effects in therapeutic doses.[2][3] The tail flick test is a widely used and reliable method in preclinical pharmacology to evaluate the efficacy of analgesic compounds by measuring the latency of a rodent's response to a thermal stimulus applied to its tail.[4][5][6] An increase in the time taken to flick the tail away from the heat source after drug administration indicates an antinociceptive effect. [4]

Mechanism of Action

The analgesic mechanism of **Metamizole** is complex and not fully elucidated, but it is understood to involve multiple pathways, distinguishing it from classical NSAIDs.[1] After oral administration, **Metamizole** is a pro-drug that hydrolyzes into its active metabolites, primarily 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA).[7][8]

Its proposed mechanisms include:

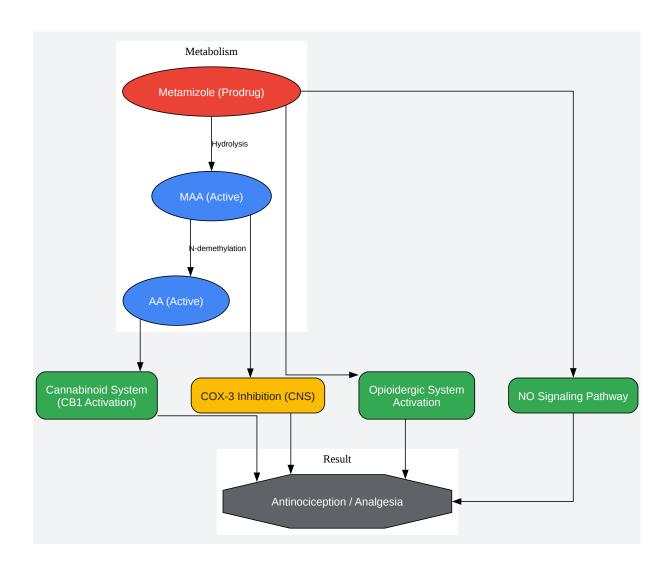
Methodological & Application



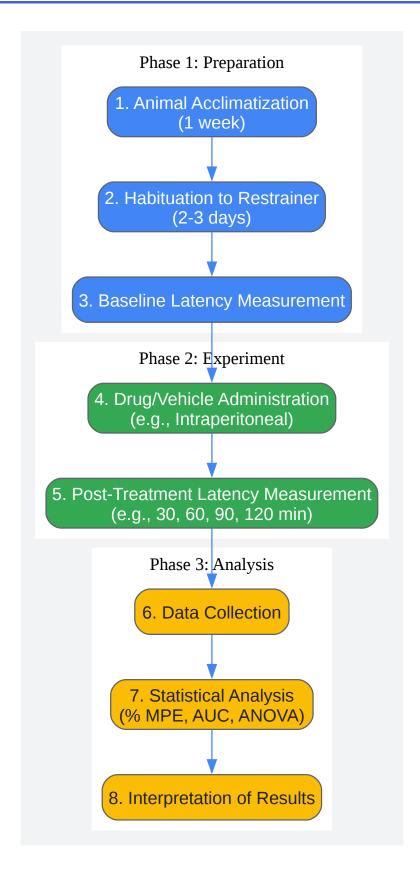


- Inhibition of Cyclooxygenase (COX): **Metamizole** is believed to inhibit COX-3 in the central nervous system (CNS), which is involved in the synthesis of prostaglandins that mediate pain and fever.[1][2] Its effect on COX-1 and COX-2 is less potent than traditional NSAIDs.[2]
- Activation of Endocannabinoid System: The active metabolites of Metamizole can activate
 the cannabinoid system. This includes agonistic effects on CB1 receptors, which contribute
 to antinociception by modulating neurotransmission in pain pathways like the periaqueductal
 grey matter (PAG).[7][9]
- Involvement of the Opioidergic System: Evidence suggests that Metamizole's analgesic effect may also be mediated through the activation of the endogenous opioidergic system.[1]
 [7] Co-administration with morphine has been shown to produce superadditive antinociceptive effects.[1]
- NO Signaling Pathway: The drug may directly hinder the sensitization of nociceptors by activating the nitric oxide (NO) signaling pathway.









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